molecular formula C6H7BF3KN2O2 B8004313 Potassium 3-(methoxycarbonyl)-1-methyl-1H-pyrazol-4-yltrifluoroborate

Potassium 3-(methoxycarbonyl)-1-methyl-1H-pyrazol-4-yltrifluoroborate

Cat. No.: B8004313
M. Wt: 246.04 g/mol
InChI Key: RXTXUXQUDSGDMP-UHFFFAOYSA-N
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Description

Potassium 3-(methoxycarbonyl)-1-methyl-1H-pyrazol-4-yltrifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its stability, ease of handling, and versatility in forming carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(methoxycarbonyl)-1-methyl-1H-pyrazol-4-yltrifluoroborate typically involves the reaction of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole with boron trifluoride etherate, followed by treatment with potassium fluoride. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(methoxycarbonyl)-1-methyl-1H-pyrazol-4-yltrifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and organohalides.

    Conditions: The reaction is typically carried out in an organic solvent like THF or toluene, under an inert atmosphere, and at elevated temperatures (50-100°C).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium 3-(methoxycarbonyl)-1-methyl-1H-pyrazol-4-yltrifluoroborate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 3-(methoxycarbonyl)-1-methyl-1H-pyrazol-4-yltrifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium allyltrifluoroborate

Uniqueness

Potassium 3-(methoxycarbonyl)-1-methyl-1H-pyrazol-4-yltrifluoroborate is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. Its methoxycarbonyl and pyrazolyl groups offer additional sites for further functionalization, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

potassium;trifluoro-(3-methoxycarbonyl-1-methylpyrazol-4-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BF3N2O2.K/c1-12-3-4(7(8,9)10)5(11-12)6(13)14-2;/h3H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTXUXQUDSGDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN(N=C1C(=O)OC)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BF3KN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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